4-(3-Fluorophenoxy)phenol
Overview
Description
4-(3-Fluorophenoxy)phenol: is an organic compound with the molecular formula C12H9FO2 It consists of a phenol group substituted with a 3-fluorophenoxy group
Mechanism of Action
Target of Action
This compound is a derivative of phenol, which is known to interact with various proteins and enzymes in the body . .
Mode of Action
As a phenolic compound, it may exert its effects through interactions with proteins and enzymes, potentially altering their function
Biochemical Pathways
Phenolic compounds, including 4-(3-Fluorophenoxy)phenol, are primarily synthesized via the shikimic acid pathway in plants . They play key roles in alleviating stress, regulating hormonal regulation, improving photosynthetic activity, nutrient mineralization, and antioxidative capacity . .
Pharmacokinetics
These properties greatly influence the bioavailability of a compound, determining how much of the compound reaches the site of action after administration
Result of Action
As a phenolic compound, it may have antioxidant properties and could potentially interact with various cellular components . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenoxy)phenol typically involves the following steps:
Nucleophilic Aromatic Substitution: The reaction between 3-fluorophenol and 4-bromophenol in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst (Cu) can yield this compound. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Metal-Catalyzed Cross-Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 3-fluorophenylboronic acid reacts with 4-bromophenol in the presence of a palladium catalyst (Pd) and a base like potassium carbonate (K2CO3) in a solvent such as tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale implementation of the above synthetic routes with optimization for yield, purity, and cost-effectiveness. The choice of catalysts, solvents, and reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(3-Fluorophenoxy)phenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenol or fluorophenoxy groups are substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts.
Major Products:
Oxidation: Formation of quinones or hydroquinones.
Reduction: Formation of phenolic alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of novel materials with specific properties.
Biology and Medicine:
- Investigated for potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
- Studied for its interactions with biological targets and pathways.
Industry:
- Utilized in the production of polymers, adhesives, and coatings due to its ability to impart specific properties such as thermal stability and flame resistance.
- Applied as an antioxidant and ultraviolet absorber in various industrial products.
Comparison with Similar Compounds
4-(4-Fluorophenoxy)phenol: Similar structure but with the fluorine atom in the para position relative to the phenoxy group.
4-Methoxyphenol: Contains a methoxy group instead of a fluorophenoxy group.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a fluorophenoxy group.
Uniqueness:
- The presence of the 3-fluorophenoxy group in 4-(3-Fluorophenoxy)phenol imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules.
- Compared to its analogs, this compound may exhibit distinct pharmacological and industrial applications due to the specific positioning of the fluorine atom.
Properties
IUPAC Name |
4-(3-fluorophenoxy)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOZCKPNKHGSOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.